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Compound of Interest

Compound Name:
2-Azido-1-pivaloyl D-erythro-

Sphingosine

CAS No.: 114275-41-1

Cat. No.: B1139773

Get Quote

Strategic Intermediate for Regioselective Sphingolipid Synthesis

Executive Summary
2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) is a high-value synthetic

intermediate used primarily in the total synthesis of complex sphingolipids, including ceramides,

sphingomyelins, and glycosphingolipids (GSLs).[1][2]

Its structural utility lies in the orthogonal differentiation of the sphingosine backbone's three

functional sites:

C1-Hydroxyl: Protected by a sterically bulky Pivaloyl (Piv) ester.

C2-Amine: Masked as a non-participating Azide (

).

C3-Hydroxyl:Free and available for selective modification.
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This configuration makes the compound the "Gateway Intermediate" for accessing 3-O-

protected sphingosine acceptors, which are required for high-yield, stereoselective

glycosylation or phosphorylation at the C1 position.

Chemical Profile & Structural Logic
Property Specification

IUPAC Name
[(2S,3R,4E)-2-azido-3-hydroxyoctadec-4-enyl]

2,2-dimethylpropanoate

CAS Number 114275-41-1

Molecular Formula

Molecular Weight 409.61 g/mol

Physical State Colorless Oil or Waxy Solid

Solubility
Soluble in DCM, MeOH, EtOAc; Insoluble in

Water

Key Functionality

Azide: Bioorthogonal, non-participating masking

group.Pivaloyl: Bulky, selective protection for

alcohols.[3]

Structural Significance
The Azidosphingosine Route, pioneered by R.R. Schmidt, solves the "Ceramide Problem" (low

solubility and poor glycosylation yields of ceramides) by using an azide instead of an amide at

C2. However, to glycosylate C1, the C3 position must be blocked to prevent regiochemical

mixtures.

2-Azido-1-pivaloyl D-erythro-Sphingosine is the specific intermediate where the C1 position

is temporarily "capped" with a pivaloyl group. This forces any subsequent protecting group

(e.g., Benzoyl, TBDMS) to react exclusively at the C3 secondary hydroxyl. Once C3 is

protected, the C1-Pivaloyl group can be selectively removed, exposing the C1-OH for the final

glycosylation event.
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Synthesis Protocol
Note: The following protocol outlines the standard "Diazotransfer-Pivaloylation" sequence.

Phase 1: Preparation of 2-Azido-Sphingosine
Principle: Conversion of the C2-amine of D-erythro-sphingosine to an azide using a

diazotransfer reagent.

Reagents: D-erythro-Sphingosine, Triflic azide (

) or Imidazole-1-sulfonyl azide hydrochloride,

(catalyst),

.

Conditions: React in MeOH/DCM/H2O mixture at room temperature.

Outcome: Yields 2-Azido-D-erythro-sphingosine (Free OH at C1 and C3).[4]

Phase 2: Regioselective C1-Pivaloylation
Principle: The primary hydroxyl at C1 is significantly more nucleophilic than the secondary

allylic hydroxyl at C3. The bulky pivaloyl chloride reacts selectively at C1 at low temperatures.

Step-by-Step Methodology:

Setup: Dissolve 2-Azido-sphingosine (1.0 eq) in anhydrous Pyridine/DCM (1:1). Cool to

-10°C under Argon.

Addition: Add Pivaloyl Chloride (1.1 eq) dropwise over 30 minutes.

Critical: Do not use excess PivCl or higher temperatures to avoid forming the 1,3-di-

pivaloyl byproduct.

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product (

) will appear distinct from the starting material (
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) and the di-protected byproduct (

).

Workup: Quench with MeOH. Dilute with DCM, wash with 1M HCl (to remove pyridine), sat.

, and brine.[5]

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Strategic Application: The "Protection Relay"
The primary utility of this compound is to synthesize 3-O-Benzoyl-2-Azido-Sphingosine, the

"Gold Standard" acceptor for sphingolipid synthesis.

Mechanism of Action[6]
Target: We need to glycosylate C1.

Obstacle: We must protect C3 first.

Solution:

Step A: Protect C1 with Pivaloyl (forms 2-Azido-1-pivaloyl D-erythro-Sphingosine).

Step B: Protect C3 with Benzoyl (Bz).

Step C: Deprotect C1 (remove Pivaloyl).

Result: A sphingosine with Free C1, Azide C2, and Protected C3.

Visualization: The Regioselective Pathway
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Figure 1: The "Protection Relay" strategy utilizing 2-Azido-1-pivaloyl-sphingosine to generate

the regiodefined glycosyl acceptor.

Experimental Validation & Self-Check
To ensure the integrity of your intermediate, verify the following spectral markers:

Marker Method Expected Signal Interpretation

Azide Group IR Spectroscopy
Strong band at ~2100

cm⁻¹

Confirms presence of

group.

Pivaloyl Group ¹H-NMR
Singlet (9H) at ~1.20

ppm

Confirms t-Butyl group

of pivaloyl ester.

C1 Protons ¹H-NMR
Downfield shift to

~4.1–4.3 ppm

Indicates acylation at

C1 (vs ~3.7 ppm in

free sphingosine).

C3 Proton ¹H-NMR
Multiplet at ~4.3 ppm

(Unshifted)

Confirms C3 is free (if

acylated, shifts to >5.5

ppm).

Deprotection Note: The pivaloyl group is stable to mild acid but labile to basic conditions. To

generate the acceptor (Free C1), treat the 3-O-Benzoyl-1-O-Pivaloyl intermediate with 0.1 M

NaOMe in MeOH at room temperature. The pivaloyl ester cleaves faster than the benzoyl ester

(at C3) due to steric strain relief and the primary position, though careful monitoring is required

to avoid di-deprotection.

Safety & Handling
Azide Hazard: While organic azides with a C/N ratio > 3 (like this compound) are generally

stable, they are potentially explosive. Avoid concentrating to dryness in the presence of

metals or strong acids. Store in solution if possible.

Storage: Stable at -20°C. The pivaloyl group prevents acyl migration, making this

intermediate more shelf-stable than free azidosphingosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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